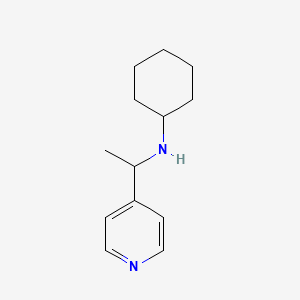![molecular formula C13H19NO B1386126 (Cyclopropylmethyl)[1-(4-Methoxyphenyl)ethyl]amin CAS No. 1019561-68-2](/img/structure/B1386126.png)
(Cyclopropylmethyl)[1-(4-Methoxyphenyl)ethyl]amin
Übersicht
Beschreibung
Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine, or CPMPEA, is a cyclic amine compound with a wide range of applications in research and the pharmaceutical industry. It is primarily used as a synthetic intermediate in the production of pharmaceuticals and other compounds, as well as a research tool in laboratory experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPMPEA.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Das Indol-Gerüst, das die Kernstruktur vieler bioaktiver Verbindungen darstellt, wurde als Träger signifikanter antiviraler Eigenschaften erkannt. Derivate von Indol, wie “(Cyclopropylmethyl)[1-(4-Methoxyphenyl)ethyl]amin”, können synthetisiert und auf ihre Wirksamkeit gegen verschiedene Viren getestet werden. So haben bestimmte Indolderivate eine inhibitorische Wirkung gegen das Influenzavirus A und das Coxsackie-Virus B4 gezeigt .
Anticholinesterase-Aktivität
Indolderivate können auch als Anticholinesterase-Mittel dienen, die bei der Behandlung von Krankheiten wie Alzheimer nützlich sind. Diese Verbindungen wirken, indem sie das Enzym Acetylcholinesterase hemmen, wodurch der Acetylcholinspiegel im Gehirn erhöht und die Nervenfunktion verbessert wird.
Jede dieser Anwendungen stellt ein einzigartiges Forschungsgebiet dar, in dem “this compound” erhebliche wissenschaftliche und therapeutische Implikationen haben könnte. Die Vielseitigkeit der Verbindung und das breite Spektrum an biologischen Aktivitäten, die mit Indolderivaten verbunden sind, machen sie zu einem wertvollen Ziel für laufende und zukünftige Forschungsaktivitäten .
Wirkmechanismus
The exact mechanism of action of CPMPEA is not well understood, but it is believed to act as an agonist of certain neurotransmitters, such as serotonin and dopamine. Additionally, it may act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMPEA are not well understood. However, it has been shown to have some effects on the central nervous system, including an increase in serotonin and dopamine levels, as well as an increase in heart rate and blood pressure. Additionally, it has been shown to have some effects on the immune system, including an increase in cytokine production and an increase in the production of certain antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
CPMPEA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is widely available in both commercial and laboratory settings. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that CPMPEA is a relatively potent compound and should be handled with caution in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of CPMPEA in research and the pharmaceutical industry. For example, further research could be conducted to better understand the biochemical and physiological effects of CPMPEA, as well as its mechanism of action. Additionally, CPMPEA could be used as an intermediate in the synthesis of novel compounds, such as dyes, pigments, and other organic compounds. Finally, CPMPEA could be used as a research tool in laboratory experiments to study the effects of various compounds on the central nervous system, immune system, and other physiological processes.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-9-11-3-4-11)12-5-7-13(15-2)8-6-12/h5-8,10-11,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZLKJIPQLUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
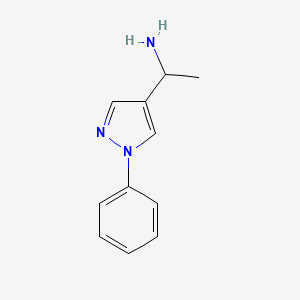
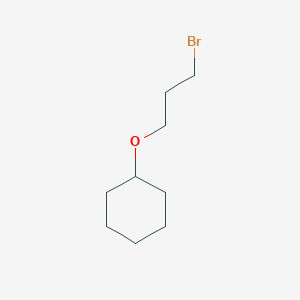
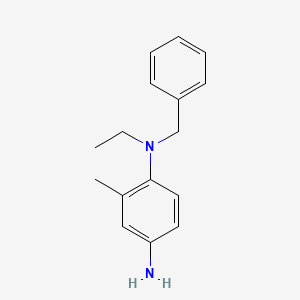
amine](/img/structure/B1386053.png)
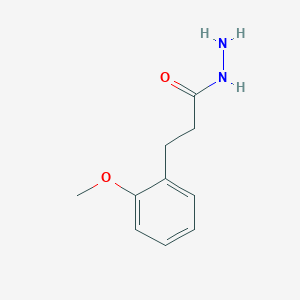
amine](/img/structure/B1386057.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
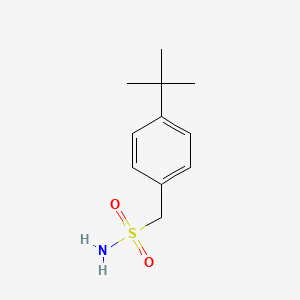
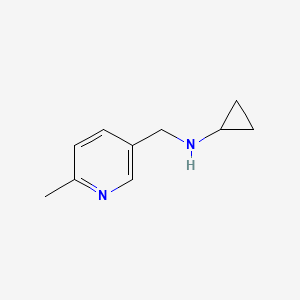
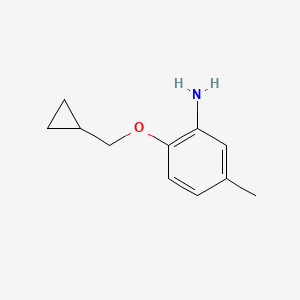
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
